2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one
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Overview
Description
2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one is a heterocyclic compound that features an imidazole ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one typically involves the reaction of 4-imidazol-1-ylaniline with a suitable imidazole derivative under controlled conditions. One common method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to facilitate the formation of the desired product . The reaction conditions often require heating and the use of solvents such as dichloromethane or ethanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen functionalities.
Scientific Research Applications
2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares a similar imidazole-aniline structure but with different substitution patterns.
4-(Imidazol-1-yl)benzoic acid: Contains an imidazole ring attached to a benzoic acid moiety, offering different chemical properties and applications.
Uniqueness
2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one is unique due to its specific fusion of the imidazole and aniline rings, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
116027-14-6 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C12H11N5O/c18-11-7-14-12(16-11)15-9-1-3-10(4-2-9)17-6-5-13-8-17/h1-6,8H,7H2,(H2,14,15,16,18) |
InChI Key |
WHPHEZFXZWAIBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N1)NC2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
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